N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine
Description
N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-phenylpiperazinyl group at position 2, a nitro group at position 5, a methyl group at position 6, and a furan-2-ylmethyl amine substituent at position 2. The pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-15-18(26(27)28)19(21-14-17-8-5-13-29-17)23-20(22-15)25-11-9-24(10-12-25)16-6-3-2-4-7-16/h2-8,13H,9-12,14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLUKGVQOXPWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)NCC4=CC=CO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological evaluations.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a furan moiety and a phenylpiperazine group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its activity against various cancer cell lines, mechanisms of action, and relevant case studies.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast) | 5.2 | Induction of apoptosis |
| A549 (lung) | 8.7 | Cell cycle arrest at G0/G1 phase |
| HeLa (cervical) | 6.5 | Inhibition of DNA synthesis |
| NCI-H460 (lung) | 4.3 | Disruption of mitochondrial function |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, suggesting a broad-spectrum anticancer potential.
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of caspases and PARP cleavage.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G0/G1 phase, preventing further proliferation.
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) and subsequent cell death.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability (IC50 = 5.2 µM) and induced apoptosis through mitochondrial pathways.
- A549 Lung Cancer Model : In vivo studies using A549 xenografts showed that administration of the compound resulted in tumor growth inhibition by 60% compared to control groups, correlating with increased apoptosis markers.
- Combination Therapy : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapies.
Pharmacological Evaluations
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile in normal cells, highlighting its therapeutic window.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidine Derivatives
Key Observations :
- Position 2 : The 4-phenylpiperazinyl group in the target compound is unique compared to phenyl substituents in analogs. This moiety is associated with enhanced solubility and CNS activity due to its basic nitrogen and aryl interactions .
- Position 5: The nitro group in the target compound replaces aminomethyl or substituted anilino groups, likely altering electronic properties and hydrogen-bonding capacity .
Crystallographic and Molecular Interactions
Table 2: Hydrogen Bonding and π-π Interactions
Key Observations :
- The nitro group in the target compound may reduce intramolecular hydrogen bonding compared to analogs with NH groups (e.g., 2.982 Å in vs. none reported here).
Table 3: Reported Bioactivities of Analogs
Key Observations :
- The 4-phenylpiperazinyl group in the target compound may enhance CNS penetration compared to analogs with non-basic substituents .
- The nitro group could increase cytotoxicity, limiting therapeutic utility compared to aminomethyl derivatives with proven antibacterial/antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
